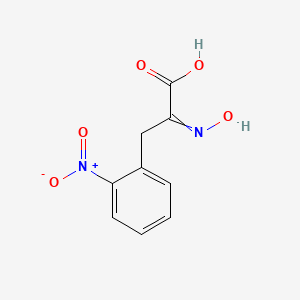
2-(Quinolin-2-ylmethyl-amino)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinolin-2-ylmethyl-amino)-ethanol is a compound that features a quinoline moiety attached to an ethanolamine structure Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-ylmethyl-amino)-ethanol typically involves the reaction of quinoline derivatives with ethanolamine. One common method is the nucleophilic substitution reaction where quinoline is reacted with ethanolamine under controlled conditions. The reaction may require a catalyst or specific temperature and pH conditions to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and the use of green chemistry principles can be employed to make the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
2-(Quinolin-2-ylmethyl-amino)-ethanol can undergo various types of chemical reactions including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of quinoline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(Quinolin-2-ylmethyl-amino)-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Quinolin-2-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- **2-(Quinolin-2-ylmethyl-amino)-ethanol shares similarities with other quinoline derivatives such as quinine and chloroquine, which are known for their antimalarial properties.
- **this compound is also similar to other ethanolamine derivatives like 2-[(2-hydroxyethyl)-amino]-ethanol, which is used in various industrial applications .
Uniqueness
What sets this compound apart is its unique combination of the quinoline and ethanolamine moieties, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-(quinolin-2-ylmethylamino)ethanol |
InChI |
InChI=1S/C12H14N2O/c15-8-7-13-9-11-6-5-10-3-1-2-4-12(10)14-11/h1-6,13,15H,7-9H2 |
Clave InChI |
JLECOZAEKWNSDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)CNCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-3-methyl-1-[(3-methylbut-2-en-1-yl)oxy]but-2-ene](/img/structure/B8566396.png)









![2-[4-(4-Chlorophenyl)but-3-yn-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8566457.png)

